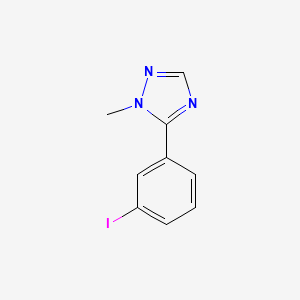

![molecular formula C23H20N4O4S B2406239 N-[3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)quinoxalin-2-il]-3-metilbencenosulfonamida CAS No. 714923-83-8](/img/structure/B2406239.png)

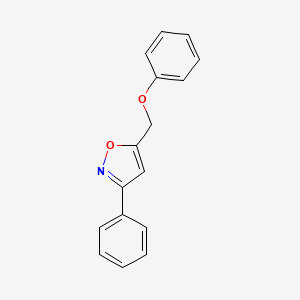

N-[3-(2,3-dihidro-1,4-benzodioxin-6-ilamino)quinoxalin-2-il]-3-metilbencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a series of biologically active compounds known as sulfa drugs or sulfonamides . These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical and Chemical Properties Analysis

The molecular formula of the compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.Aplicaciones Científicas De Investigación

Química Medicinal y Terapéutica

El motivo quiral de 2,3-dihidro-1,4-benzodioxano juega un papel fundamental en diversas sustancias medicinales y compuestos naturales bioactivos. Entre los agentes terapéuticos notables que contienen este motivo se incluyen:

Actividad Antibacteriana

Este compuesto demuestra potencial antibacteriano. Inhibe el crecimiento de biopelículas bacterianas, particularmente contra Bacillus subtilis (60.04% de inhibición) y Escherichia coli (60.04% de inhibición) .

Información Estructural

La presencia de señales a δ 64 ppm en la molécula de N-{3-[(2,3-dihidro-1,4-benzodioxin-6-il)amino]quinoxalin-2-il}-3-metilbenceno-1-sulfonamida es característica de la porción N-(2,3-dihidro-1,4-benzodioxin-6-il). Además, se observa un desplazamiento significativo hacia campo bajo (δ 121 ppm) para las señales C-7, influenciado por el efecto orto del grupo sulfamoílo en C-6 .

Otras Aplicaciones

Estos compuestos también se utilizan ampliamente en:

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.

Biochemical Pathways

The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterases can lead to enhanced neural signaling due to increased acetylcholine levels, which may have implications in conditions like Alzheimer’s disease . The disruption of lipoxygenase activity can lead to altered inflammatory responses, potentially reducing inflammation .

Propiedades

IUPAC Name |

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRLOWBYXDGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)